Potassium (E)-trifluoro(2-(pyridin-4-yl)vinyl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro[(E)-2-(pyridin-4-yl)ethenyl]boranuide is a specialized organoboron compound known for its unique chemical properties and versatility in various chemical reactions. This compound is part of the broader class of potassium trifluoroborates, which are valued for their stability and reactivity in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium trifluoro[(E)-2-(pyridin-4-yl)ethenyl]boranuide can be synthesized through a series of reactions involving the appropriate pyridine derivative and boron trifluoride. The general synthetic route involves the reaction of pyridine with boron trifluoride in the presence of a base, followed by the addition of potassium fluoride to form the desired potassium trifluoroborate salt .
Industrial Production Methods
Industrial production of potassium trifluoro[(E)-2-(pyridin-4-yl)ethenyl]boranuide typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in a stable and usable form .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium trifluoro[(E)-2-(pyridin-4-yl)ethenyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to form corresponding reduced products.
Substitution: The compound is known to participate in substitution reactions, particularly in the presence of suitable nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with potassium trifluoro[(E)-2-(pyridin-4-yl)ethenyl]boranuide include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF). Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving potassium trifluoro[(E)-2-(pyridin-4-yl)ethenyl]boranuide depend on the specific reaction type. For example, in Suzuki-Miyaura cross-coupling reactions, the compound forms biaryl products, which are valuable intermediates in pharmaceutical and material science applications .
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro[(E)-2-(pyridin-4-yl)ethenyl]boranuide has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of potassium trifluoro[(E)-2-(pyridin-4-yl)ethenyl]boranuide involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group enhances the compound’s reactivity and stability, allowing it to act as an effective reagent in cross-coupling reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium vinyltrifluoroborate: Known for its use in vinylation reactions and similar stability and reactivity properties.
Potassium 2-fluoropyridine-4-trifluoroborate: Another pyridine-based trifluoroborate with applications in organic synthesis.
Uniqueness
Potassium trifluoro[(E)-2-(pyridin-4-yl)ethenyl]boranuide stands out due to its specific structural features, which provide unique reactivity patterns and make it particularly useful in certain cross-coupling reactions. Its stability under various conditions also makes it a preferred choice in many synthetic applications .
Eigenschaften
Molekularformel |
C7H6BF3KN |
---|---|
Molekulargewicht |
211.04 g/mol |
IUPAC-Name |
potassium;trifluoro-[(E)-2-pyridin-4-ylethenyl]boranuide |
InChI |
InChI=1S/C7H6BF3N.K/c9-8(10,11)4-1-7-2-5-12-6-3-7;/h1-6H;/q-1;+1/b4-1+; |
InChI-Schlüssel |
REXOIIGZRIZUMG-DYVSEJHDSA-N |
Isomerische SMILES |
[B-](/C=C/C1=CC=NC=C1)(F)(F)F.[K+] |
Kanonische SMILES |
[B-](C=CC1=CC=NC=C1)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.